2-Bromo-N-methylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUSKMUVKQUBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 2 Bromo N Methylpyrimidin 4 Amine
Reactivity of the Bromine Substituent
The bromine atom at the C2 position of the pyrimidine (B1678525) ring is a key site for chemical modification. Its reactivity is significantly influenced by the electron-withdrawing nature of the two ring nitrogen atoms.
Role in Cross-Coupling Reactions
The carbon-bromine bond at the 2-position of the pyrimidine ring is susceptible to oxidative addition to a low-valent transition metal catalyst, making it an excellent handle for various cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a prominent example. wikipedia.orgillinois.edu
In the context of 2-Bromo-N-methylpyrimidin-4-amine, the general mechanism of a Suzuki-Miyaura reaction would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst. This is followed by transmetalation with a boronic acid or its derivative and subsequent reductive elimination to form a new carbon-carbon bond at the C2 position, regenerating the Pd(0) catalyst. wikipedia.org The reactivity of related 2-bromopyridines in Suzuki reactions has been well-documented, often proceeding with good to excellent yields. researchgate.net For instance, a variety of aryl-substituted pyridine (B92270) derivatives have been synthesized using palladium-catalyzed Suzuki reactions of 2-halogenated pyridines. researchgate.net
The relative reactivity of halogens in Suzuki couplings generally follows the order: I > OTf > Br >> Cl. wikipedia.org This makes the bromo-substituent of this compound a versatile functional group for such transformations.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Related Bromo-Heterocycles
| Catalyst | Base | Solvent | Temperature | Reactant Type | Yield |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Moderate to Good semanticscholar.org |
| Pd(OAc)₂ | K₂CO₃ | aq. isopropanol | Not specified | 2-halogenated pyridines | Not specified researchgate.net |
| Pd₂dba₃/PCy₃ | K₃PO₄ | 25 °C | 2,4-dibromopyridine | Good researchgate.net |
This table presents typical conditions for related compounds and is for illustrative purposes.
Susceptibility to Nucleophilic Aromatic Substitution
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho or para to the ring nitrogens. wikipedia.org The bromine atom at the C2 position is thus activated towards displacement by nucleophiles.
The SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.comlibretexts.org A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. wikipedia.org In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. chemistrysteps.com
The reactivity of aryl halides in SNAr reactions is often enhanced by the presence of strong electron-withdrawing groups. chemistrysteps.comlumenlearning.com In the case of this compound, the pyrimidine ring itself serves as the activating group. The general reactivity trend for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Reactivity of the N-methylamino Group
Basicity and Nucleophilicity of the Amine
The basicity of the N-methylamino group in this compound is considerably lower than that of a typical alkylamine. libretexts.org This is due to the strong electron-withdrawing inductive effect of the two nitrogen atoms in the pyrimidine ring, which reduces the electron density on the exocyclic nitrogen atom. stackexchange.comreddit.com Consequently, the lone pair of electrons on the nitrogen is less available for protonation. Pyrimidine itself is a weaker base than pyridine for this reason. stackexchange.comchemicalforums.com
Despite its reduced basicity, the N-methylamino group retains nucleophilic character and can participate in various chemical reactions. The lone pair on the nitrogen can act as a nucleophile, although its reactivity is tempered by the electronic effects of the pyrimidine ring.
Table 2: Comparison of pKa values of Conjugate Acids of Related Nitrogen Heterocycles and Amines
| Compound | pKa of Conjugate Acid |
| Alkylamines (typical) | 9.5 - 11.0 libretexts.org |
| Pyridine | 5.2 libretexts.orgmasterorganicchemistry.com |
| Pyrimidine | 1.3 |
| Aniline | 4.6 libretexts.orgmasterorganicchemistry.com |
This table provides context for the expected basicity of the N-methylamino group on the pyrimidine ring.
N-Dealkylation Mechanisms
N-dealkylation, specifically the removal of the methyl group from the N-methylamino function, is a possible transformation for this compound. nih.govnih.gov While often discussed in the context of metabolism, chemical methods for N-dealkylation are also well-established. encyclopedia.pubsemanticscholar.orgresearchgate.net
One common chemical method for N-demethylation involves the use of chloroformates, such as phenyl chloroformate or trichloroethyl chloroformate. researchgate.net The reaction proceeds through the formation of a carbamate (B1207046) intermediate. The nitrogen of the N-methylamino group attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion. The resulting carbamate is then cleaved under specific conditions (e.g., hydrolysis or reduction) to yield the demethylated amine. nih.gov
Another classical method for N-dealkylation is the von Braun reaction, which utilizes cyanogen (B1215507) bromide. researchgate.net However, this method can be harsh and may not be suitable for all substrates.
Derivatization via Amine Functionalization
The N-methylamino group provides a site for further derivatization, allowing for the synthesis of a variety of analogues. The nucleophilic character of the amine enables it to react with various electrophiles. nih.govacs.orgmdpi.comresearchgate.net
Common derivatization reactions include acylation and sulfonylation. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would lead to the formation of the corresponding N-methylamide. Similarly, reaction with a sulfonyl chloride would yield an N-methylsulfonamide. These reactions can be used to introduce a wide range of functional groups, thereby modifying the properties of the parent molecule. The synthesis of various 2-aminopyrimidine (B69317) derivatives has been achieved through reactions with different amines or other functional groups. mdpi.commdpi.com
Reactivity of the Pyrimidine Ring System
The pyrimidine ring, a diazine heterocycle, is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This inherent electron deficiency is a primary determinant of its chemical reactivity.
Electrophilic and Nucleophilic Sites on the Pyrimidine Core
The pyrimidine ring in this compound possesses distinct sites susceptible to electrophilic and nucleophilic attack. The nitrogen atoms, being electronegative, decrease the electron density at the carbon atoms of the ring, particularly at the C-2, C-4, and C-6 positions. This makes these positions electrophilic and prone to attack by nucleophiles. In the case of this compound, the C-2 position, bonded to a bromine atom, is a prime site for nucleophilic aromatic substitution (SNAr) researchgate.net. The bromine atom acts as a good leaving group, facilitating the substitution by a variety of nucleophiles.
Conversely, the presence of the electron-donating N-methylamino group at the C-4 position increases the electron density of the ring, particularly at the ortho and para positions relative to this substituent. This activating effect makes the C-5 position the most likely site for electrophilic attack. The lone pair of electrons on the nitrogen atom of the N-methylamino group can be delocalized into the ring, enhancing the nucleophilicity at this position.
Table 1: Predicted Reactive Sites in this compound
| Type of Attack | Most Probable Site(s) | Rationale |
| Nucleophilic | C-2 | Electron-deficient carbon due to adjacent nitrogen atoms and the presence of a good leaving group (Br). |
| Electrophilic | C-5 | Electron-rich carbon due to the activating effect of the para-directing N-methylamino group. |
Influence of Substituents on Ring Reactivity
The reactivity of the pyrimidine core in this compound is significantly modulated by its two substituents: the bromo group at the C-2 position and the N-methylamino group at the C-4 position.
The 2-Bromo substituent is an electron-withdrawing group via induction, further increasing the electrophilicity of the pyrimidine ring, especially at the C-2 carbon to which it is attached. This enhances the susceptibility of the C-2 position to nucleophilic attack. The C-Br bond is the most likely point of cleavage during nucleophilic substitution reactions .
Ring Opening and Rearrangement Pathways
While specific ring-opening or rearrangement pathways for this compound are not extensively documented in the literature, inferences can be drawn from the reactivity of related pyrimidine derivatives.
Ring Opening: Pyrimidine rings can undergo cleavage under certain conditions. For instance, treatment with strong nucleophiles or harsh reaction conditions can lead to the opening of the heterocyclic ring. The presence of substituents that can stabilize intermediates formed during the ring-opening process can facilitate such reactions.
Rearrangement Pathways: A notable rearrangement reaction for N-alkylated aminopyrimidines is the Dimroth rearrangement . This rearrangement typically involves the transposition of an endocyclic and an exocyclic nitrogen atom. In the context of this compound, a hypothetical Dimroth rearrangement could be initiated by the attack of a nucleophile (such as hydroxide) at the C-2 or C-6 position, leading to a ring-opened intermediate. Subsequent rotation and recyclization could potentially lead to an isomeric pyrimidine. The Dimroth rearrangement is a known phenomenon in pyrimidine chemistry, particularly for 1-alkyl-2-iminopyrimidines, and can be influenced by factors such as pH and the nature of the substituents on the ring mnstate.edu. While not specifically reported for this compound, it represents a plausible transformation under appropriate conditions.
Another potential rearrangement could involve the migration of the bromo substituent, although this is less common than rearrangements involving the nitrogen-containing functionalities. Reactions of bromo- and nitro-substituted pyridines with amines have been shown to sometimes result in nitro-group migration, highlighting the potential for substituent rearrangements on nitrogen-containing heterocycles under specific conditions clockss.org.
Applications As a Building Block and Chemical Intermediate in Research
Versatility in Organic Synthesis
As a heterocyclic building block, 2-Bromo-N-methylpyrimidin-4-amine is employed in various organic reactions. bldpharm.com The bromine atom at the 2-position of the pyrimidine (B1678525) ring is a key functional group that can be readily displaced or participate in cross-coupling reactions. This allows for the introduction of diverse substituents at this position, leading to the creation of a vast library of pyrimidine derivatives.
For instance, the bromine can be substituted by various nucleophiles, or it can undergo palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings to form carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are fundamental in medicinal chemistry for creating new molecular frameworks. The presence of the N-methylamino group at the 4-position also offers another site for chemical modification, further enhancing its synthetic utility.
Utility in Pharmaceutical Development Research
The pyrimidine scaffold is a common feature in many biologically active compounds, including several approved drugs. nih.gov This has made this compound a compound of great interest in pharmaceutical research, where it serves as a starting material for the synthesis of potential new medicines.
The pyrimidine ring system is a fundamental component of nucleic acids (DNA and RNA), making pyrimidine analogs a rich source of biologically active molecules. nih.gov this compound provides a robust scaffold upon which medicinal chemists can build, modifying the structure to interact with specific biological targets. The ability to introduce various functional groups at the 2-position via the bromo substituent allows for the fine-tuning of the molecule's properties to enhance its biological activity and selectivity. bldpharm.comnih.gov
The development of new drugs is a complex process that often begins with the identification of a lead compound. chemscene.com this compound serves as a precursor in this process, enabling the synthesis of a wide range of derivatives that can be screened for therapeutic activity. nih.gov Its role as a starting material allows for the systematic exploration of chemical space around the pyrimidine core, a strategy often employed in the search for novel drug candidates. nih.govchemscene.com
The derivatives synthesized from this compound have shown promise in several therapeutic areas, including:
Anti-inflammatory: Pyrimidine derivatives are known to exhibit anti-inflammatory effects by targeting enzymes like cyclooxygenase (COX). rsc.org Research has shown that certain pyrimidine-based compounds can act as potent anti-inflammatory agents. rsc.orgnih.govresearchgate.net
Anti-cancer: The pyrimidine structure is a key component of many anti-cancer drugs that interfere with DNA synthesis and cell division. nih.gov Brominated compounds and pyrimidine derivatives have demonstrated the ability to inhibit cancer cell growth and induce apoptosis. nih.govnih.govresearchgate.net
Neuroprotective: Monoamine oxidases (MAOs) are enzymes implicated in neurodegenerative disorders, and inhibitors of these enzymes are used in treatment. nih.gov The development of novel inhibitors is an active area of research.
Antimicrobial: There is an ongoing need for new antimicrobial agents to combat drug-resistant pathogens. researchgate.net Pyrazine derivatives, which share structural similarities with pyrimidines, have been investigated for their antibacterial properties, targeting essential bacterial enzymes like DNA gyrase. mdpi.com
A crucial aspect of drug discovery is understanding the relationship between a molecule's structure and its biological activity (SAR). rsc.org this compound is an ideal starting point for SAR studies. By systematically modifying the pyrimidine core—for example, by replacing the bromine atom with different chemical groups—researchers can synthesize a series of analogs. nih.govrsc.org
The biological activity of these analogs is then tested to determine how changes in the chemical structure affect their potency and selectivity. This iterative process of synthesis and testing allows scientists to identify the key structural features required for optimal biological activity and to design more effective drug candidates. rsc.org
Contributions to Agrochemical Research
The pyrimidine core is also found in a number of agrochemicals. The principles of using this compound as a building block in pharmaceutical research can be extended to the development of new pesticides and herbicides. By creating novel pyrimidine derivatives, researchers can screen for compounds with desired activities against agricultural pests and weeds.
Formulation of Pesticides and Herbicides
The pyrimidine ring system is a key component in many commercially successful pesticides and herbicides. researchgate.net Derivatives are known to exhibit a range of bioactivities, making them a focal point for research in agrochemicals. For instance, pyrimidine derivatives are used as fungicides, and their structural modifications are explored to develop new active ingredients. mdpi.com
However, specific studies detailing the use of this compound as a direct precursor or intermediate in the formulation of commercialized or late-stage development pesticides and herbicides are not prominently featured in available research. While its structure suggests potential as a scaffold, published research tends to focus on more complex pyrimidine derivatives. For example, research into aryloxyphenoxypropionates, a class of herbicides, involves the synthesis of various pyrimidinyloxy moieties, but does not specifically name this compound as a starting material. researchgate.net Similarly, other pyrimidine amine derivatives have been investigated for herbicidal properties, but direct synthetic routes from this compound are not documented. researchgate.net
Development of Insecticidal and Fungicidal Agents
The development of novel insecticides and fungicides is a significant area of chemical research, driven by the need to overcome pest resistance. acs.org The pyrimidine-amine scaffold is a well-established pharmacophore in this domain.
Fungicidal Research Research has shown that pyrimidine derivatives containing an amide moiety exhibit notable antifungal activity. In one study, a series of novel pyrimidine derivatives were synthesized and tested against various plant fungal diseases. While this compound was not the direct starting material, a related compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) , demonstrated excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil. nih.gov
Another study focused on synthesizing pyrimidine amine derivatives containing isothiazole (B42339) coumarins for fungal control. The compound 7-(2-((5-Bromo-6-methylpyrimidin-4-yl)amino)ethoxy)-4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2H-chromen-2-one (4a) , which features a bromo-methylpyrimidin-amine core, showed 63% inhibitory activity against Botrytis cinerea. nih.gov
Table 1: Fungicidal Activity of Selected Bromo-Pyrimidine Derivatives
| Compound Name | Target Fungi | Activity | Reference |
|---|---|---|---|
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50: 10.5 μg/ml | nih.gov |
Insecticidal Research In the search for new insecticides, pyrimidin-4-amine derivatives have also been a focus. A study on derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety found that compound 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8) possessed broad-spectrum insecticidal activity. acs.org It was tested against the oriental armyworm (Mythimna separata), showing significant efficacy. acs.org
These examples highlight the importance of the bromo-pyrimidin-amine structural unit in developing new fungicidal and insecticidal agents. Although this compound itself is not the final active molecule in these studies, its core structure is a key component of these more complex, biologically active compounds.
Table 2: Insecticidal Activity of a Selected Bromo-Pyrimidine Derivative
| Compound Name | Target Insect | Activity (LC50) | Reference |
|---|
Potential in Material Science and Specialty Chemicals
For instance, a related compound, 2-bromo-N-methyl-5-nitropyridin-4-amine (a pyridine (B92270) analog), is noted for its potential in material science for developing conductive polymers and organic electronic materials due to the electronic properties imparted by its functional groups. While this is not a pyrimidine, it demonstrates how similar bromo-amino-heterocyclic structures are explored in this field.
Specific research detailing the incorporation of this compound into polymers, organic light-emitting diodes (OLEDs), or other advanced materials is not readily found in the literature. However, as a functionalized heterocyclic compound, it remains a potential building block for creating novel specialty chemicals and materials, an area that could be explored in future research. chemscene.com
Spectroscopic and Computational Investigations of 2 Bromo N Methylpyrimidin 4 Amine and Its Analogs
Experimental Spectroscopic Techniques for Structural Elucidation
Experimental spectroscopy provides direct physical measurements of a molecule's properties, allowing for the determination of its connectivity, functional groups, and three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be deduced.
For 2-Bromo-N-methylpyrimidin-4-amine, specific shifts can be predicted based on the electronic environment of each proton and carbon atom. The electron-withdrawing bromine atom and the pyrimidine (B1678525) ring will significantly influence the chemical shifts of adjacent nuclei. While specific experimental data for this exact compound is not publicly available, analysis of related structures such as 2-bromo-6-methylpyridin-4-amine (B1280533) and 2-methylpyrimidin-4-amine (B183355) allows for the estimation of expected spectral data. nih.govnih.gov
The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the N-methyl protons, and the amine proton. The ring protons' signals will appear in the aromatic region, with their multiplicity determined by spin-spin coupling. The methyl group protons would likely appear as a doublet if coupled to the amine proton, or a singlet depending on the solvent and exchange rate, in the upfield region. The amine proton itself would likely present as a broad signal.
In the ¹³C NMR spectrum, distinct resonances are expected for each carbon atom in the molecule. The carbon atom bonded to the bromine (C2) would be significantly affected, and its chemical shift would be a key identifier.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on NMR principles and data from analogous compounds.
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| H5 | ~6.5 - 7.0 | - |
| H6 | ~8.0 - 8.5 | - |
| N-CH₃ | ~2.8 - 3.2 (d) | ~28 - 35 |
| NH | ~5.0 - 6.0 (br s) | - |
| C2 | - | ~155 - 160 |
| C4 | - | ~160 - 165 |
| C5 | - | ~105 - 115 |
| C6 | - | ~150 - 158 |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule. These methods measure the vibrational frequencies of bonds, which are characteristic of the bond type and its molecular environment.
In studies of analogous compounds like 2-bromo-4-methyl-phenylamine, FT-IR and FT-Raman spectra have been successfully recorded and interpreted with the aid of computational calculations. nih.govnih.gov For this compound, characteristic vibrational bands would confirm the presence of key functional groups. The N-H stretching vibration of the secondary amine would appear in the region of 3350–3310 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for the aromatic amine portion are expected in the 1335–1250 cm⁻¹ range. orgchemboulder.com Other important vibrations include the C=N and C=C stretching modes of the pyrimidine ring and the C-Br stretching frequency, which typically appears at lower wavenumbers.
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |
| N-H Stretch (secondary amine) | 3350 - 3310 | orgchemboulder.com |
| C-H Stretch (aromatic) | 3100 - 3000 | nih.govnih.gov |
| C-H Stretch (aliphatic, CH₃) | 2950 - 2850 | nih.govnih.gov |
| C=N / C=C Stretch (ring) | 1650 - 1450 | nih.govnih.gov |
| N-H Bend | 1650 - 1580 | orgchemboulder.com |
| C-N Stretch (aromatic amine) | 1335 - 1250 | orgchemboulder.com |
| C-Br Stretch | 700 - 500 | General Range |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Electrospray Ionization (ESI-MS) is a soft ionization technique often used for polar, less volatile molecules like the title compound.
For this compound (C₅H₆BrN₃), the molecular weight is approximately 188.04 g/mol . Mass spectra of bromo-compounds are characterized by a distinctive isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br. docbrown.info Fragmentation would likely involve the loss of the bromine atom or cleavage of the methyl group from the amine.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Notes |
| [M]⁺ | [C₅H₆⁷⁹BrN₃]⁺ | ~187 | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | [C₅H₆⁸¹BrN₃]⁺ | ~189 | Molecular ion with ⁸¹Br, ~1:1 ratio with M⁺ |
| [M-Br]⁺ | [C₅H₆N₃]⁺ | ~108 | Loss of bromine radical |
| [M-CH₃]⁺ | [C₄H₃BrN₃]⁺ | ~172/174 | Loss of methyl radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While a crystal structure for this compound is not reported, the structure of its isomer, 5-Bromo-N-methylpyrimidin-2-amine, has been determined. nih.govnih.gov In this analog, the pyrimidine ring is essentially planar. The crystal structure reveals a two-dimensional network linked by intermolecular C-H···N, C-H···Br, and N-H···N hydrogen bonding interactions. nih.govnih.gov Such findings for a closely related isomer suggest that this compound would also likely exhibit a planar pyrimidine core and engage in similar hydrogen bonding patterns, influencing its crystal packing and physical properties. The analysis of related structures like 5-Bromo-2-chloropyrimidin-4-amine further supports the expectation of planar ring systems and extensive hydrogen bonding networks in the crystal lattice. researchgate.net
Table 4: Crystal Data for the Analog 5-Bromo-N-methylpyrimidin-2-amine
| Parameter | Value | Reference |
| Formula | C₅H₆BrN₃ | nih.gov |
| Molecular Weight | 188.04 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 3.9900 (8) | nih.gov |
| b (Å) | 9.862 (2) | nih.gov |
| c (Å) | 10.006 (2) | nih.gov |
| α (°) | 61.57 (3) | nih.gov |
| β (°) | 83.84 (3) | nih.gov |
| γ (°) | 87.45 (3) | nih.gov |
| Volume (ų) | 344.24 (16) | nih.gov |
| Z | 2 | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Computational methods are critical complements to experimental work, providing insights into molecular structure, stability, and reactivity that can be difficult to obtain through experiments alone.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict optimized molecular geometries, vibrational frequencies, NMR chemical shifts, and other electronic properties with a high degree of accuracy.
For pyrimidine analogs, DFT calculations, often using the B3LYP functional, have been shown to be highly effective. researchgate.net Studies on 2-bromo-4-methyl-phenylamine have demonstrated that calculated vibrational frequencies show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the definitive assignment of vibrational modes. nih.govnih.gov Similarly, DFT has been used to study the geometry and electronic properties of 2-aminopyrimidine (B69317) and its derivatives, providing insights into bond lengths, angles, and dimer interactions. researchgate.net
For this compound, DFT calculations could be employed to:
Optimize the ground-state molecular geometry.
Calculate theoretical vibrational frequencies to assist in the interpretation of experimental IR and Raman spectra.
Predict ¹H and ¹³C NMR chemical shifts to compare with experimental results.
Investigate the molecule's electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, to understand its reactivity.
These computational studies, when used in conjunction with the experimental data outlined above, provide a powerful and comprehensive characterization of the target molecule. nih.gov
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, signifies the ability to receive an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. mdpi.comaimspress.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that the molecule is more reactive, more polarizable, and prone to intramolecular charge transfer. nih.govresearchgate.net
For this compound, DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine the energies of these orbitals. nih.gov The HOMO is generally expected to be localized over the electron-rich pyrimidine ring and the amino group, while the LUMO may be distributed across the ring system, including the bromine atom. This distribution reveals the most probable sites for electrophilic and nucleophilic attacks. The calculated energy gap provides insights into the charge transfer interactions that can occur within the molecule. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for a Pyrimidine Analog
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.279 |
| ELUMO | -1.321 |
| Energy Gap (ΔE) | 3.957 |
Data is illustrative, based on similar compounds reported in the literature. researchgate.net
Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map is plotted onto the molecule's surface, using a color scale to denote different potential values.
Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to the location of lone pair electrons on heteroatoms. Regions of positive potential, colored blue, are electron-deficient and represent favorable sites for nucleophilic attack. researchgate.net Green areas indicate neutral or zero potential. The potential increases in the order: red < yellow < green < blue. researchgate.net
In this compound, MEP analysis would likely reveal a significant negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs, making them primary sites for protonation and hydrogen bonding. The hydrogen atom of the N-methylamino group would exhibit a positive potential (blue region), indicating its susceptibility to nucleophilic attack. researchgate.net The MEP surface provides a visual representation of the molecule's size, shape, and charge-related properties, which are critical for understanding its interactions with biological receptors. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the chemist's intuitive Lewis structure picture. uni-muenchen.dewikipedia.org This method provides detailed insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions.
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. numberanalytics.comwisc.edu A higher E(2) value indicates a more significant interaction and greater stabilization of the system.
Table 2: Illustrative NBO Second-Order Perturbation Analysis for a Methylamine (B109427) Derivative
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | σ(C-H) | 8.13 |
| σ (C-H) | σ(C-N) | 5.45 |
| σ (N-H) | σ*(C-H) | 2.11 |
Data is representative, based on a methylamine example. wisc.edu LP denotes a lone pair.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides reliable methods for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. DFT calculations are widely used to compute vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.
Vibrational frequencies are typically calculated using the B3LYP method, and the results are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FTIR and FT-Raman spectra. nih.gov This analysis helps in assigning specific vibrational modes, such as the stretching and bending of C-N, C-H, and C=N bonds, and confirming the molecular structure. nih.gov
For NMR chemical shifts, the Gauge-Invariant Atomic Orbital (GIAO) method, often combined with DFT, is a standard approach. nih.govmodgraph.co.uk This technique can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. For amines, while the shifts of carbon-bound protons can be predicted with a root-mean-square error of around 0.1-0.2 ppm, the prediction for NH protons can be less accurate due to their sensitivity to solvent effects and hydrogen bonding. nih.govmodgraph.co.uk These theoretical predictions are invaluable for assigning peaks in complex experimental spectra.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule in a simulated environment, such as in a solvent or bound to a protein. mdpi.com
For a molecule like this compound, MD simulations can be used to explore its conformational landscape and its interactions with water molecules in an aqueous solution. mdpi.com In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking. nih.gov A typical simulation involves an initial energy minimization of the system, followed by a period of equilibration under controlled temperature and pressure (NVT and NPT ensembles), and finally, a production run from which trajectories are collected for analysis. mdpi.com These simulations can reveal how the ligand adapts its conformation within the binding site and the stability of key intermolecular interactions (e.g., hydrogen bonds) over time. mdpi.com
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). researchgate.net This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Derivatives of pyrimidin-2-amine have been investigated as inhibitors for various protein targets, including cyclin-dependent kinases (CDKs) and DNA gyrase. nih.govresearchgate.net For this compound, molecular docking studies would be performed to predict its binding mode and affinity within the active site of a relevant biological target. The process involves generating multiple conformations of the ligand and fitting them into the receptor's binding pocket, followed by scoring the poses based on a scoring function that estimates the binding free energy.
Successful docking studies can identify key interactions, such as hydrogen bonds between the amino group or ring nitrogens and amino acid residues in the active site, as well as hydrophobic or halogen-bond interactions involving the bromo-substituted pyrimidine ring. researchgate.netals-journal.com The results, often presented as a docking score and a visual representation of the binding mode, help prioritize compounds for synthesis and biological testing. researchgate.net
Table 3: Example Molecular Docking Results for a Pyrimidine-based Inhibitor
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 5a | E. coli DNA Gyrase B | -8.5 | Asp73, Gly77, Thr165 |
| 5b | E. coli DNA Gyrase B | -9.1 | Asp73, Arg76, Thr165 |
Data is illustrative, based on docking studies of pyrimidin-2-amine derivatives. researchgate.net
Quantum Chemical Investigations of Reactivity and Stability
Quantum chemical calculations provide a suite of parameters that describe the reactivity and stability of a molecule. These descriptors are derived from the electronic structure calculations discussed previously.
The HOMO-LUMO energy gap is a primary indicator of chemical stability; a larger gap implies greater stability. mdpi.com The absolute hardness (η) and softness (S) of a molecule can also be calculated from the HOMO and LUMO energies, providing further insight into its resistance to deformation or charge transfer.
Thermodynamic Parameters
Thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) are crucial for understanding the stability and reactivity of a compound. While specific experimental or calculated thermodynamic data for this compound were not found, studies on analogous compounds offer valuable insights. For instance, DFT studies on various substituted pyrimidines have been conducted to determine their thermodynamic properties. researchgate.netresearchgate.net
These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then performing frequency calculations to obtain thermodynamic data. The relationship between these parameters is described by the equation: ΔG = ΔH - TΔS, where a negative ΔG indicates a spontaneous process. nih.govresearchgate.netnih.gov The stability of different isomers can be compared by analyzing their calculated Gibbs free energy of formation. researchgate.net
Table 1: Representative Thermodynamic Parameters for a Pyrimidine Analog
| Parameter | Value | Unit |
| Enthalpy (H) | Data not available | kJ/mol |
| Entropy (S) | Data not available | J/mol·K |
| Gibbs Free Energy (G) | Data not available | kJ/mol |
| Dipole Moment (µ) | Data not available | Debye |
Note: This table is representative. Specific values for this compound are not available in the cited literature. Data for analogous compounds would be populated here based on specific research findings.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies like optical data storage, telecommunications, and optical switching. nih.govnih.gov Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, can exhibit significant NLO properties. researchgate.net Pyrimidine derivatives are promising candidates for NLO materials due to the π-deficient nature of the pyrimidine ring, which can act as an electron acceptor. nih.govmdpi.com
The key parameter for characterizing the NLO response of a molecule is the first hyperpolarizability (β). Computational methods, such as DFT, are widely used to predict the hyperpolarizability of molecules. nih.gov The magnitude of β is influenced by factors like the strength of donor and acceptor groups, the length of the π-conjugation bridge, and molecular planarity.
Studies on other pyrimidine derivatives have shown that strategic substitution can enhance their NLO properties. nih.govnih.gov For instance, the introduction of strong electron-donating and -accepting groups can significantly increase the hyperpolarizability.
Table 2: Calculated Non-Linear Optical Properties for a Representative Pyrimidine Analog
| Property | Value | Unit |
| Polarizability (α) | Data not available | esu |
| First Hyperpolarizability (β) | Data not available | esu |
Note: This table is representative. Specific values for this compound are not available in the cited literature. Data for analogous compounds would be populated here based on specific research findings from computational studies.
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-Bromo-N-methylpyrimidin-4-amine?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, bromination of N-methylpyrimidin-4-amine using brominating agents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF as solvent, 60–80°C). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Characterization employs -NMR (to confirm methyl and bromine positions), IR (to verify amine groups), and mass spectrometry for molecular weight confirmation .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution. Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL software (e.g., isotropic/anisotropic displacement parameters, hydrogen bonding analysis) resolves bond lengths, angles, and stereochemistry. For example, the pyrimidine ring’s planarity and bromine substitution pattern are validated against predicted geometries .
Q. What spectroscopic techniques are essential for characterizing this compound in solution?
Methodological Answer:
- NMR : -NMR (δ 2.4 ppm for N-methyl, δ 8.1–8.3 ppm for pyrimidine protons) and -NMR (δ 160–165 ppm for C-Br).
- UV-Vis : Absorbance at ~270 nm (π→π* transitions of the pyrimidine ring).
- IR : Peaks at ~3300 cm (N-H stretch) and ~650 cm (C-Br stretch).
Cross-validation with computational methods (e.g., DFT-predicted spectra) enhances accuracy .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and Fukui indices to predict reactive sites. For instance, the bromine atom’s electrophilicity and the pyrimidine ring’s susceptibility to nucleophilic attack can be quantified. Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .
Q. What strategies resolve contradictions between experimental and computational data, such as unexpected reaction outcomes?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Perform time-dependent reaction monitoring (e.g., in situ -NMR) to identify intermediates.
- Isotopic Labeling : Use -labeled amines to track substitution pathways.
- DFT Transition State Analysis : Calculate activation barriers for competing pathways (e.g., bromine displacement vs. ring modification) using Gaussian or ORCA software .
Q. How can crystallographic disorder in this compound derivatives be addressed during refinement?
Methodological Answer: In SHELXL, apply PART and SUMP instructions to model disorder. For example, if the methyl group exhibits rotational disorder, split it into two occupied sites (e.g., PART 1 and PART 2 with refined occupancy ratios). Use restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. Validate with residual density maps (e.g., check for peaks >0.5 eÅ) .
Q. What are the implications of substituent effects on the compound’s biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies:
- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays (IC determination).
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. For example, bromine’s hydrophobic interactions with kinase pockets may enhance affinity.
- Comparative Analysis : Contrast with analogs (e.g., 2-Chloro-N-methylpyrimidin-4-amine) to isolate bromine’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
